
1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA
Overview
Description
1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of two thiourea groups attached to a cyclohexyl ring, which is further substituted with phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA typically involves the reaction of cyclohexyl isothiocyanate with phenylthiourea. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea groups can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with the metabolic pathways of pests and weeds.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In the case of its anticancer activity, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells.
Comparison with Similar Compounds
- 1-PHENYL-3-(2-(3-METHYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA
- 1-PHENYL-3-(2-(3-ETHYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA
Comparison: Compared to similar compounds, 1-PHENYL-3-(2-(3-PHENYL-THIOUREIDO)-CYCLOHEXYL)-THIOUREA is unique due to the presence of phenyl groups, which can enhance its binding affinity to molecular targets and improve its overall efficacy. The phenyl groups also contribute to the compound’s stability and solubility, making it more suitable for various applications.
Properties
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamothioylamino)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H2,21,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJNEACGVXAQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


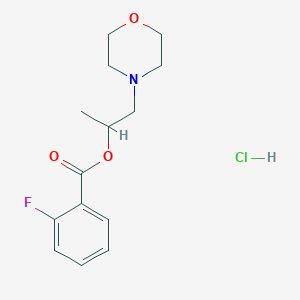
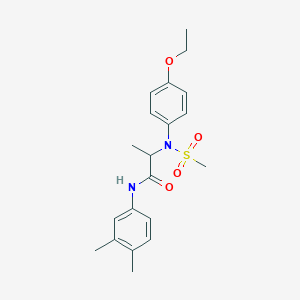
![4-[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]morpholine;oxalic acid](/img/structure/B3972007.png)
![4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B3972008.png)
![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)
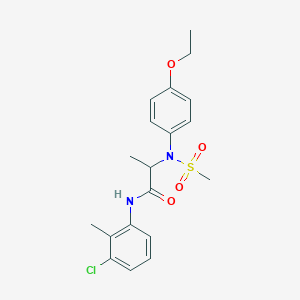
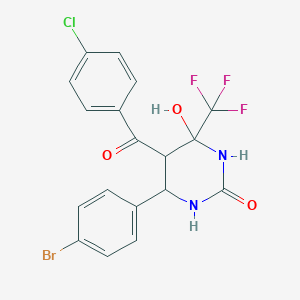
![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)
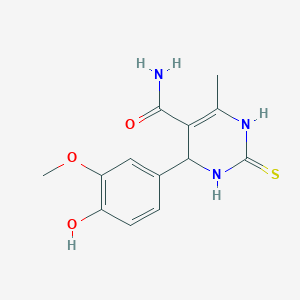
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972091.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3972092.png)
![Oxalic acid;3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B3972099.png)
